molecular formula C20H23ClN2O3S B11339014 1-(benzylsulfonyl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No.: B11339014
M. Wt: 406.9 g/mol
InChI Key: BUZWHDXQEIDONN-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a 2-chlorophenylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

    Sulfonylation: The piperidine intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to introduce the phenylmethanesulfonyl group.

    Carboxamidation: Finally, the compound is treated with 2-chlorobenzylamine to form the desired carboxamide group.

Industrial Production Methods

Industrial production of N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: Shares the 2-chlorophenyl group but differs in the overall structure.

    1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: Another compound with a similar chlorophenyl group but different functional groups.

Uniqueness

N-[(2-Chlorophenyl)methyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c21-19-9-5-4-8-18(19)14-22-20(24)17-10-12-23(13-11-17)27(25,26)15-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24)

InChI Key

BUZWHDXQEIDONN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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